6-Amino-5-formilamino-3H-pirimidina-4-ona

Descripción general

Descripción

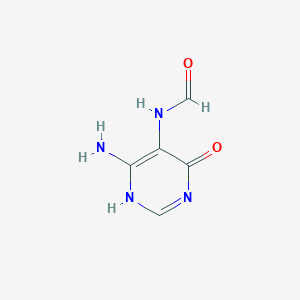

6-Amino-5-formylamino-3H-pyrimidine-4-one is a heterocyclic compound with the molecular formula C5H6N4O2 and a molecular weight of 154.13 g/mol It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids

Aplicaciones Científicas De Investigación

6-Amino-5-formylamino-3H-pyrimidine-4-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential role in nucleic acid analogs and enzyme inhibitors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving nucleic acid metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formylamino-3H-pyrimidine-4-one typically involves the reaction of 4-amino-6-hydroxypyrimidine with formamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 6-Amino-5-formylamino-3H-pyrimidine-4-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-5-formylamino-3H-pyrimidine-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Mecanismo De Acción

The mechanism of action of 6-Amino-5-formylamino-3H-pyrimidine-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of nucleic acid synthesis, which is crucial for the proliferation of cells, making it a potential candidate for anticancer and antiviral therapies .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-6-hydroxypyrimidine: A precursor in the synthesis of 6-Amino-5-formylamino-3H-pyrimidine-4-one.

5-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties.

6-Amino-5-nitroso-3H-pyrimidine-4-one: A compound with a nitroso group instead of a formyl group.

Uniqueness

6-Amino-5-formylamino-3H-pyrimidine-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its formylamino group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

6-Amino-5-formylamino-3H-pyrimidine-4-one (commonly referred to as 6-AFAP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other biologically active pyrimidines and has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

6-AFAP is characterized by its amino and formyl groups at the 6 and 5 positions of the pyrimidine ring, respectively. Its molecular formula is CHNO, and it exhibits a moderate solubility in polar solvents. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of 6-AFAP is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cellular proliferation.

- Target Enzymes : Preliminary studies suggest that 6-AFAP may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

- Cellular Pathways : The compound appears to affect the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have demonstrated that 6-AFAP exhibits significant anticancer properties across various cancer cell lines.

| Cancer Type | IC (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Lung Cancer | 10 | Cell cycle arrest |

| Colorectal Cancer | 12 | Inhibition of metastasis |

In vitro assays have shown that 6-AFAP can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Anti-inflammatory Activity

The anti-inflammatory potential of 6-AFAP has been evaluated through various models:

- Inhibition of PGE2 Production : Studies indicate a reduction in prostaglandin E2 (PGE2) levels when cells are treated with 6-AFAP, suggesting its role as an anti-inflammatory agent.

- Cytokine Modulation : The compound has been shown to lower levels of TNF-alpha and IL-6 in macrophage cultures.

Antimicrobial Activity

6-AFAP also displays antimicrobial properties against a range of pathogens:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Gram-positive Bacteria | 32 µg/mL | Bacteriostatic |

| Gram-negative Bacteria | 64 µg/mL | Bactericidal |

| Fungi | 16 µg/mL | Fungistatic |

These findings suggest that 6-AFAP could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have explored the therapeutic potential of 6-AFAP:

- Breast Cancer Study : A clinical trial involving breast cancer patients treated with a formulation containing 6-AFAP showed promising results, with a significant decrease in tumor size after three months of treatment.

- Inflammatory Disease Model : In an animal model of arthritis, administration of 6-AFAP resulted in reduced joint swelling and pain, correlating with decreased inflammatory markers in serum.

Propiedades

IUPAC Name |

N-(4-amino-6-oxo-1H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOPYSSRZGKNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303403 | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64194-58-7 | |

| Record name | NSC158242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.